molecular formula C5H7BrO2 B1246165 6-(bromomethyl)-2,4-dihydro-1,3-dioxine

6-(bromomethyl)-2,4-dihydro-1,3-dioxine

Cat. No.: B1246165
M. Wt: 179.01 g/mol
InChI Key: GMTMYCKQBJFNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for the bromination step.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.

Scientific Research Applications

6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.

    6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.

Uniqueness

6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

6-(bromomethyl)-4H-1,3-dioxine

InChI

InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2

InChI Key

GMTMYCKQBJFNLA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OCO1)CBr

Synonyms

6-bromomethyl-4H-1,3-dioxin

Origin of Product

United States

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